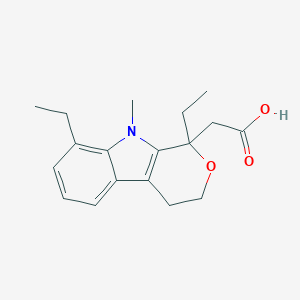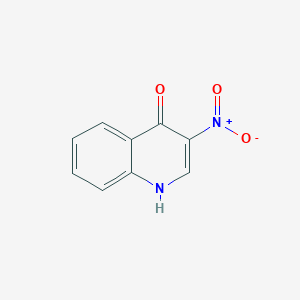
3-Nitroquinolin-4-ol
描述
3-Nitroquinolin-4-ol is an organic compound with the molecular formula C9H6N2O3. It is a derivative of quinoline, characterized by the presence of a nitro group at the third position and a hydroxyl group at the fourth position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
作用机制
Target of Action
The primary target of 3-Nitroquinolin-4-ol is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in key cellular processes such as cell growth and division . Overexpression of EGFR is often associated with various types of cancers .
Mode of Action
This compound inhibits the activity of EGFR . This inhibition is achieved by the compound binding to the receptor, which prevents the receptor from activating its downstream signaling pathways . This ultimately leads to a decrease in cell proliferation, particularly in cancer cells that overexpress EGFR .
Biochemical Pathways
The inhibition of EGFR by this compound affects several biochemical pathways. Primarily, it impacts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell survival, proliferation, and differentiation . By inhibiting EGFR, these pathways are downregulated, leading to reduced cell growth and increased cell death .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by high gastrointestinal absorption, indicating good bioavailability . It is an inhibitor of cyp1a2, which could impact the metabolism of other drugs .
Result of Action
The result of this compound’s action is a decrease in the proliferation of cancer cells that overexpress EGFR . This is due to the inhibition of key cell survival and growth pathways, leading to increased cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Furthermore, the presence of other drugs could affect its action, particularly if they are also metabolized by CYP1A2 .
生化分析
Biochemical Properties
It has been found to inhibit the activity of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays crucial roles in signal transduction pathways that regulate cell differentiation and proliferation .
Cellular Effects
3-Nitroquinolin-4-ol has shown antiproliferative effects against tumor cell lines that overexpress the EGFR . It has been found to inhibit the proliferation of human epidermoid carcinoma (A431) cells and breast cancer (MDA-MB-468) cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of EGFR activity . This inhibition is believed to be due to the compound’s interaction with the enzyme-binding features of Ekb1 .
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature requirement of an inert atmosphere at room temperature .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroquinolin-4-ol typically involves the nitration of quinolin-4-ol. One common method includes the reaction of quinolin-4-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 3-aminoquinolin-4-ol.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, methanol as solvent.
Substitution: Alkyl halides, amines, organic solvents such as dichloromethane.
Major Products:
Reduction: 3-Aminoquinolin-4-ol.
Substitution: Various substituted quinolin-4-ol derivatives depending on the nucleophile used.
科学研究应用
3-Nitroquinolin-4-ol has been extensively studied for its applications in various scientific fields:
相似化合物的比较
3-Nitroquinoline: Similar structure but lacks the hydroxyl group at the fourth position.
4-Hydroxyquinoline: Lacks the nitro group at the third position.
5-Nitroquinoline: Nitro group is at the fifth position instead of the third.
Uniqueness: 3-Nitroquinolin-4-ol is unique due to the presence of both the nitro and hydroxyl groups on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to its analogs .
属性
IUPAC Name |
3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-6-3-1-2-4-7(6)10-5-8(9)11(13)14/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWISCKSGNCMAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311855 | |
| Record name | 3-Nitroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50332-66-6 | |
| Record name | 50332-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 50332-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NITRO-4-QUINOLINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


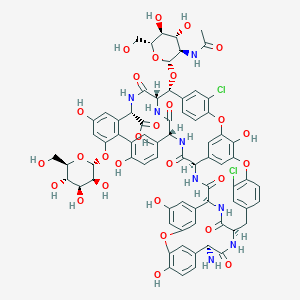

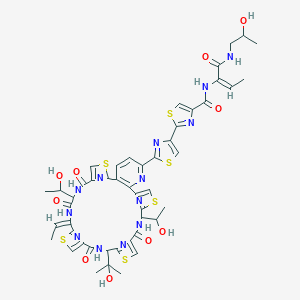
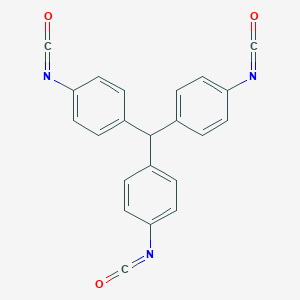



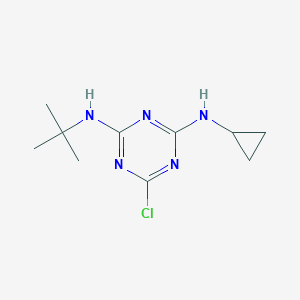




![1,2,4,5-Tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B21195.png)
